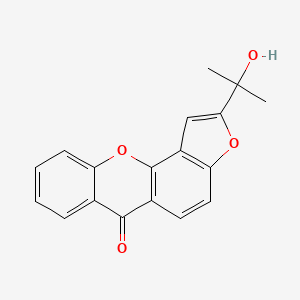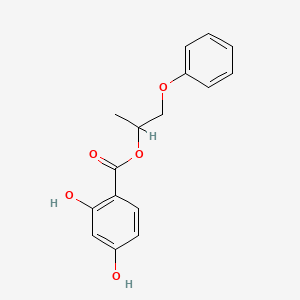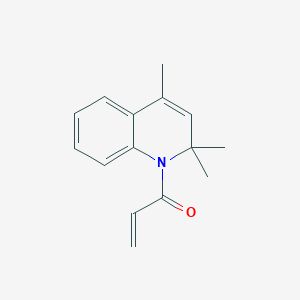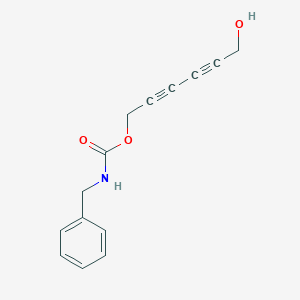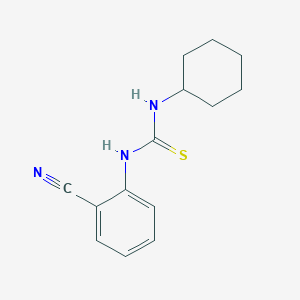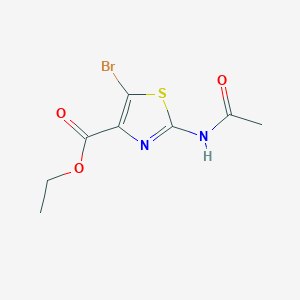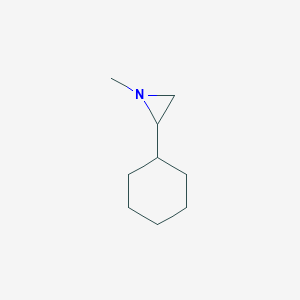
2-Cyclohexyl-1-methylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-1-methylaziridine is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-methylaziridine can be achieved through several methods. One common approach involves the cyclization of 2-chloroethylamine with a base, leading to the formation of the aziridine ring . Another method includes the reaction of aminoethanol with a sulfate ester, followed by base-induced sulfate elimination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-1-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the aziridine ring into amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine and hydrazine under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes and hydrazones are major products.
Reduction: Amines are the primary products.
Substitution: Various substituted aziridines are formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-1-methylaziridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-1-methylaziridine involves its interaction with molecular targets and pathways. The aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various applications, including the modification of proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound with a simpler structure.
1-Methylaziridine: Lacks the cyclohexyl group, making it less sterically hindered.
Cyclohexylaziridine: Similar structure but without the methyl group.
Uniqueness
2-Cyclohexyl-1-methylaziridine is unique due to the presence of both the cyclohexyl and methyl groups, which influence its reactivity and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
114358-62-2 |
|---|---|
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
2-cyclohexyl-1-methylaziridine |
InChI |
InChI=1S/C9H17N/c1-10-7-9(10)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 |
Clave InChI |
OYRQIIREKCOONN-UHFFFAOYSA-N |
SMILES canónico |
CN1CC1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


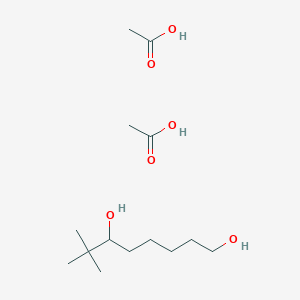
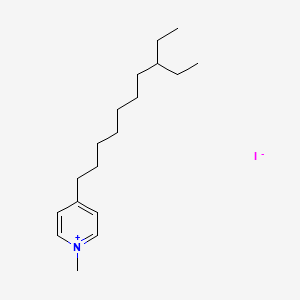
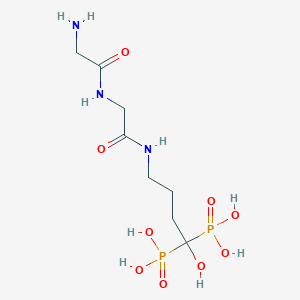
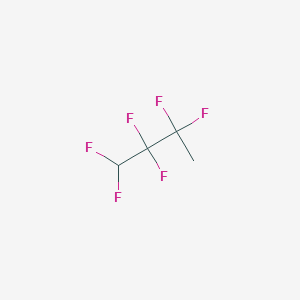
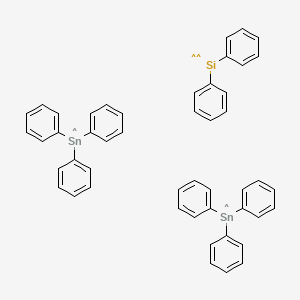
![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)

